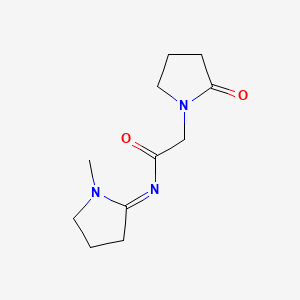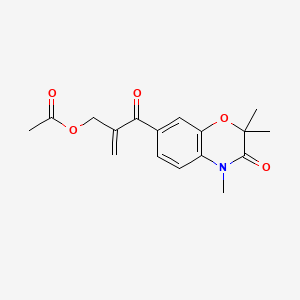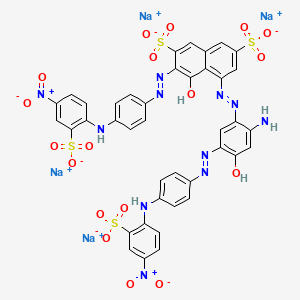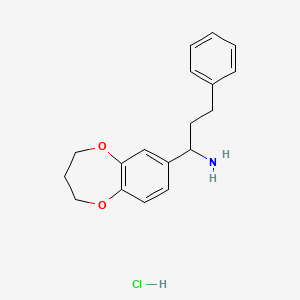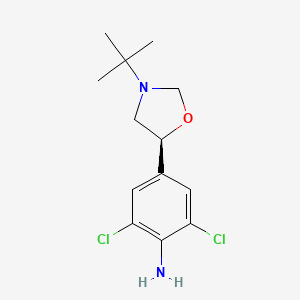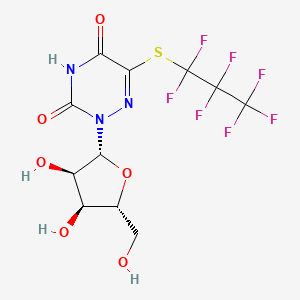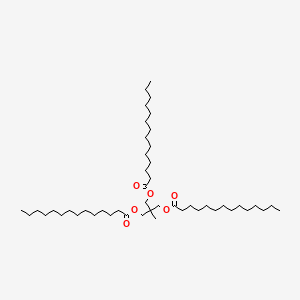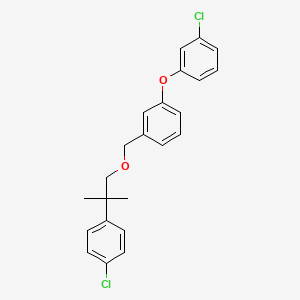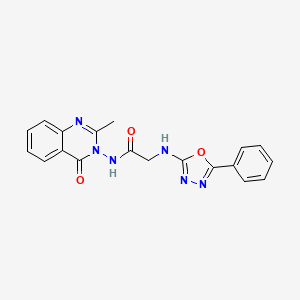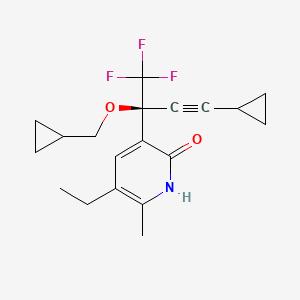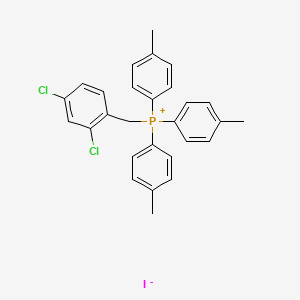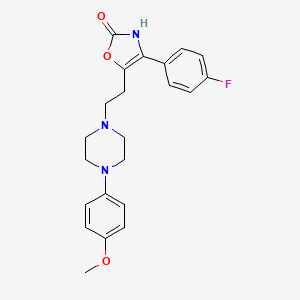
2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethyl)- is a complex organic compound with significant potential in various scientific fields. This compound features an oxazolone ring, a fluorophenyl group, and a methoxyphenyl-piperazinyl ethyl chain, making it a unique molecule with diverse chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethyl)- typically involves multi-step organic reactions. The process begins with the preparation of the oxazolone ring, followed by the introduction of the fluorophenyl group and the methoxyphenyl-piperazinyl ethyl chain. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
化学反应分析
Types of Reactions
2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The fluorophenyl and methoxyphenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethyl)- has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: It may be utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-(4-fluorophenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-propenamide
- 2-(4-fluorophenyl)-3-(3-methoxyphenyl)acrylonitrile
- N-(4-ethoxyphenyl)-3-(4-fluorophenyl)-2-propenamide
Uniqueness
Compared to similar compounds, 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethyl)- stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and exhibit distinct biological activities, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
120944-11-8 |
|---|---|
分子式 |
C22H24FN3O3 |
分子量 |
397.4 g/mol |
IUPAC 名称 |
4-(4-fluorophenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3H-1,3-oxazol-2-one |
InChI |
InChI=1S/C22H24FN3O3/c1-28-19-8-6-18(7-9-19)26-14-12-25(13-15-26)11-10-20-21(24-22(27)29-20)16-2-4-17(23)5-3-16/h2-9H,10-15H2,1H3,(H,24,27) |
InChI 键 |
OUWXZWQCGJZYLD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCC3=C(NC(=O)O3)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


